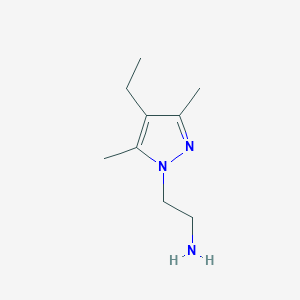

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

説明

特性

IUPAC Name |

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-4-9-7(2)11-12(6-5-10)8(9)3/h4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOVPOLLMYNWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672477 | |

| Record name | 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562815-62-7 | |

| Record name | 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Approach

The typical synthesis of 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine involves:

- Starting from a suitable pyrazole precursor : The pyrazole ring is constructed or selected with the desired substitution pattern (ethyl at 4-position, methyls at 3 and 5).

- Introduction of the ethanamine side chain : This is commonly achieved by alkylation or substitution reactions at the 1-position of the pyrazole ring with an ethanamine derivative or its precursor.

This approach is supported by commercial synthesis descriptions, which indicate that the reaction of a pyrazole precursor with ethanamine derivatives is the key step in obtaining the target compound.

Detailed Synthetic Steps and Conditions

While specific literature on this exact compound's preparation is limited, analogous pyrazole derivatives provide insight into effective preparation methods:

Synthesis of 3,5-Dimethyl-1H-pyrazole Core

Introduction of the 4-Ethyl Group

- Methylation and Alkylation : Using bases such as potassium tert-butoxide in tetrahydrofuran (THF), alkylation with ethyl halides can introduce the ethyl group at the 4-position.

- Optimal Conditions : Potassium tert-butoxide in THF at room temperature gives higher yields (~78%) compared to other bases and solvents.

- Note : Attempts with weaker bases or inappropriate solvents (e.g., potassium carbonate in THF) result in no reaction or low yields.

Attachment of Ethanamine Moiety at N-1 Position

- Method : The pyrazole nitrogen at position 1 can be alkylated with haloalkylamines or via nucleophilic substitution using ethanamine derivatives.

- Typical Reaction : Reaction of the pyrazole with 2-chloroethylamine or protected derivatives under basic conditions.

- Purification : Post-reaction purification often involves crystallization or extraction-adsorption techniques to remove impurities.

- Example : Similar purification methods are described for related amine-containing heterocycles, involving crystallization in ethanol-water mixtures or adsorption on silica gel in organic solvents like methylene chloride.

Purification Techniques

Purification is critical to obtain high-purity this compound, especially for pharmaceutical applications.

These methods ensure the removal of closely related impurities such as desethyl derivatives, which are common side-products in amine-containing pyrazole syntheses.

Summary Table of Preparation Steps

Research Findings and Notes

- The compound is sensitive to air and moisture; inert atmosphere handling is recommended to prevent degradation.

- The choice of base and solvent critically affects alkylation efficiency; potassium tert-butoxide in THF is preferred for alkylation steps.

- Purification by crystallization in ethanol-water mixtures (15-20% ethanol) or by adsorption on silica gel in methylene chloride-water biphasic systems effectively reduces impurities to below 0.07%.

- These preparation methods align with those used for related pyrazole derivatives, ensuring reproducibility and scalability for research or pharmaceutical applications.

化学反応の分析

Types of Reactions

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

科学的研究の応用

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

類似化合物との比較

Structural and Functional Differences

The compound is compared to structurally analogous pyrazole derivatives (Table 1):

Table 1: Structural Comparison of Pyrazole-Ethylamine Derivatives

Physicochemical and Stability Properties

- This compound: Limited data; predicted density ~1.05 g/cm³ .

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine : Higher purity (97%), air/moisture sensitive, requiring inert storage .

- Zinc Complex Analog : Dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine]zinc(II) (C₇H₁₂Cl₂N₄Zn) exhibits a tetrahedral geometry with Zn²⁺, solved via SHELX software (R factor: 0.020) .

生物活性

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine, a derivative of pyrazole, has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms, contributing to its pharmacological properties. This article explores the biological activity of this compound, including its effects on various biological systems and potential therapeutic applications.

- Molecular Formula : C₇H₁₃N₃

- Molecular Weight : 139.20 g/mol

- IUPAC Name : 2-(3,5-dimethylpyrazol-1-yl)ethanamine

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and antifungal agent.

Antibacterial Activity

Research indicates that compounds with pyrazole structures exhibit significant antibacterial properties. A study examining various monomeric alkaloids found that certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some pyrazole derivatives were reported as low as 0.0039 mg/mL, suggesting potent antibacterial activity.

Antifungal Activity

In addition to antibacterial properties, pyrazole derivatives have also shown antifungal activity. The compound's efficacy against fungal strains was evaluated alongside its antibacterial properties, revealing a broad spectrum of activity against various pathogens .

Study 1: Antimicrobial Efficacy

A recent investigation focused on the synthesis and evaluation of several pyrazole derivatives, including this compound. The study utilized both in vitro and in vivo models to assess the antimicrobial efficacy against selected bacterial and fungal strains. Results indicated that the compound exhibited significant growth inhibition in tested microorganisms.

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| This compound | 0.005 | Strong against S. aureus |

| Other Pyrazole Derivatives | Varies | Moderate to strong |

Study 2: Mechanistic Insights

Another study explored the mechanism of action of pyrazole derivatives on microbial cells. The results suggested that these compounds disrupt cellular processes, leading to increased permeability of microbial membranes and subsequent cell death. This mechanism is crucial for understanding how these compounds can be developed into effective antimicrobial agents.

Q & A

Basic: What are the standard protocols for synthesizing 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine and ensuring purity?

Methodological Answer:

A common synthesis route involves refluxing stoichiometric amounts of pyrazole precursors (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole) with ethanamine derivatives in ethanol for 2–6 hours. Post-reaction, the product is filtered, washed with ethanol, and recrystallized from a DMF-EtOH (1:1) mixture to achieve >95% purity . Purity is validated via melting point analysis, TLC, and H NMR spectroscopy. For derivatives with ethyl substituents, alkylation steps using ethyl halides under basic conditions (e.g., KCO) are critical .

Advanced: How can researchers resolve contradictions in crystallographic data for pyrazole derivatives during refinement?

Methodological Answer:

Contradictions in crystallographic data (e.g., inconsistent bond lengths or thermal parameters) can arise from disorder or twinning. Using SHELXL’s "PART" and "SIMU" commands helps model disorder by partitioning atoms and restraining displacement parameters . For twinned data, the HKLF5 format in SHELXL enables dual-domain refinement. A case study on a zinc-pyrazole complex achieved an R-factor of 0.020 by applying these restraints and validating against Fo-Fc difference maps .

Basic: What spectroscopic and computational techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- H/C NMR : Assign pyrazole ring protons (δ 2.2–2.5 ppm for methyl groups) and ethanamine backbone (δ 3.4–3.7 ppm for CH) .

- X-ray diffraction : Single-crystal studies at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provide bond-length precision of ±0.002 Å. SHELXL refines structures using full-matrix least-squares on F .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to validate experimental data .

Advanced: What strategies optimize ligand design using this compound in coordination chemistry?

Methodological Answer:

To enhance metal-binding affinity:

- Substituent tuning : Introducing electron-donating groups (e.g., ethyl) at the pyrazole 4-position increases steric bulk, stabilizing octahedral complexes (e.g., Zn) .

- Backbone modification : Replacing ethanamine with propanamine alters bite angle, as seen in spiro-piperidine derivatives, improving selectivity for transition metals .

- Crystallographic validation : Use SHELXPRO to generate .ins files for macromolecular interfaces, ensuring compatibility with metal-coordination sites .

Basic: How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer:

Single crystals are mounted on a diffractometer (e.g., Bruker D8 Quest) at 100 K. Data collection uses ω-scans with 0.5° steps. SHELXD solves structures via dual-space methods, while SHELXL refines against F using 1234 reflections and 70 parameters. Final R-values (R1 = 0.020, wR2 = 0.051) confirm accuracy . Hydrogen atoms are placed geometrically and refined isotropically.

Advanced: How can researchers handle non-isomorphic crystal forms in structural analysis?

Methodological Answer:

Non-isomorphism (e.g., varying unit cell parameters) is addressed by:

- Data merging : Use SCALE in SHELXL to scale datasets from multiple crystals .

- Pipelines for high-throughput phasing : SHELXC pre-processes data, while SHELXE automates phase extension, robustly handling 5–10% non-isomorphism .

- Validation : Cross-check against simulated annealing maps in Phenix to resolve phase ambiguities .

Basic: What safety protocols are recommended for handling this compound in synthetic workflows?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during reflux steps to avoid amine vapor exposure.

- Waste disposal : Neutralize acidic byproducts with NaHCO before aqueous disposal .

Advanced: How can reaction conditions be optimized for pyrazole-ethanamine derivatives in multistep syntheses?

Methodological Answer:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at 80–100°C .

- Catalysis : Pd/C (5 mol%) accelerates cross-coupling for aryl-substituted pyrazoles, reducing side products .

- In-situ monitoring : Use FTIR to track hydrazine intermediate formation (C=N stretch at 1600–1650 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。